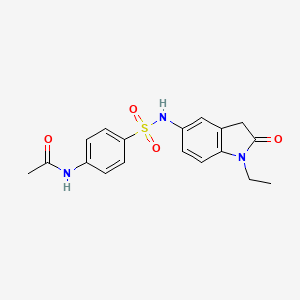
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide typically involves the following steps:
Formation of the Indole Nucleus: The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the indole derivative with sulfamoyl chloride in the presence of a base such as triethylamine.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole nucleus and the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Halogenated indole derivatives.
科学的研究の応用
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:
作用機序
The mechanism of action of N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to apoptosis, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole nucleus.
Serotonin: A neurotransmitter derived from tryptophan, containing an indole ring.
Uniqueness
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is unique due to its specific sulfamoyl and acetamide functional groups, which confer distinct biological activities and chemical reactivity compared to other indole derivatives .
生物活性
Overview
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)acetamide is a synthetic compound categorized as an indole derivative. It possesses unique structural features, including a sulfamoyl group and an acetamide functional group, which contribute to its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and inflammatory conditions.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
Synthesis Pathway
The synthesis of this compound typically involves several steps:
- Formation of Indole Moiety : The indole ring is synthesized using methods such as Fischer indole synthesis.
- Introduction of Sulfamoyl Group : This is achieved by reacting the indole derivative with sulfamoyl chloride.
- Acetylation : The final step involves acetylation using acetic anhydride.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound has shown:
- Bactericidal Activity : Effective against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .
- Biofilm Inhibition : Demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Biofilm Inhibitory Concentrations (MBICs) reported between 62.216 and 124.432 μg/mL .
Anticancer Activity
The indole derivatives are well-known for their anticancer properties. Preliminary research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's structural similarity to known anti-inflammatory agents suggests potential therapeutic effects in inflammatory diseases. Research indicates that it may modulate inflammatory pathways, although specific mechanisms are still under investigation.
The biological activity of this compound is thought to involve:
- Binding to Enzymes and Receptors : The indole moiety interacts with various biological targets, modulating their function.
- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit protein synthesis pathways, which could contribute to its antimicrobial activity .
- Quorum Sensing Interference : The compound may affect bacterial communication systems, leading to reduced biofilm formation.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Indole structure | Plant hormone |
| Indomethacin | Indole nucleus | Nonsteroidal anti-inflammatory drug |
| N-(4-sulfamoylphenyl)acetamide | Sulfamoyl and acetamide groups | Antimicrobial activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Efficacy : A study reported that sulfonamide derivatives exhibited significant activity against biofilms formed by MRSA, emphasizing the potential of compounds like this compound in treating resistant infections .
- Anticancer Potential : Research on related indole derivatives has shown promising results in inhibiting tumor growth in vitro and in vivo, suggesting a need for further exploration of this compound's anticancer properties.
特性
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-21-17-9-6-15(10-13(17)11-18(21)23)20-26(24,25)16-7-4-14(5-8-16)19-12(2)22/h4-10,20H,3,11H2,1-2H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCBOEUDFKLXTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













